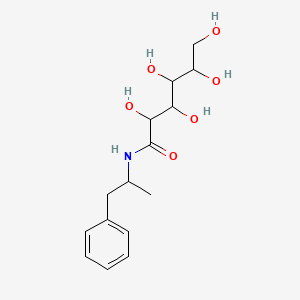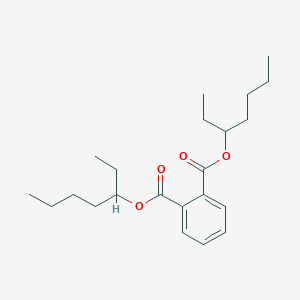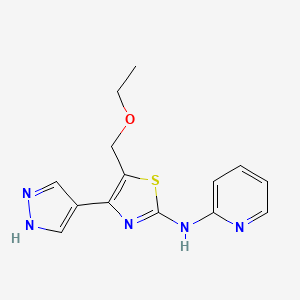
2,3,4,5,6-pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide is a complex organic compound characterized by its multiple hydroxyl groups and a phenylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide typically involves the protection of hydroxyl groups followed by the introduction of the phenylpropanamide moiety. One common approach is to start with a hexose sugar, protect the hydroxyl groups using benzyl or silyl protecting groups, and then introduce the amide functionality through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale protection and deprotection steps, utilizing automated synthesis equipment to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions involving hydroxyl groups.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the development of novel materials with specific properties.
- Applied in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, while the phenylpropanamide moiety contributes to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3S,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-6-((tert-butyldimethylsilyl)oxy)-N-(1-phenylpropan-2-yl)hexanamide
Comparison:
Structural Differences: The presence of different protecting groups and functional groups distinguishes these compounds from (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide.
Reactivity: The reactivity of these compounds varies based on the protecting groups and functional groups present.
Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their unique properties.
属性
CAS 编号 |
6968-04-3 |
|---|---|
分子式 |
C15H23NO6 |
分子量 |
313.35 g/mol |
IUPAC 名称 |
2,3,4,5,6-pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide |
InChI |
InChI=1S/C15H23NO6/c1-9(7-10-5-3-2-4-6-10)16-15(22)14(21)13(20)12(19)11(18)8-17/h2-6,9,11-14,17-21H,7-8H2,1H3,(H,16,22) |
InChI 键 |
PFXDJBDZVIIINF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)



![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)




![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)


![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
